Ac-VDVAD-AFC

Descripción general

Descripción

Ac-VDVAD-AFC (sal de trifluoroacetato) es un sustrato fluorogénico específicamente diseñado para la caspasa-2. Tras la escisión enzimática por la caspasa-2, libera 7-amino-4-trifluorometilcumarina (AFC), que se puede cuantificar a través de su fluorescencia. Este compuesto se utiliza ampliamente en la investigación para medir la actividad de la caspasa-2, con máximos de excitación y emisión a 400 nm y 505 nm, respectivamente .

Métodos De Preparación

La síntesis de Ac-VDVAD-AFC (sal de trifluoroacetato) implica el acoplamiento secuencial de aminoácidos para formar la cadena peptídica, seguido de la unión del grupo AFC fluorogénico. El proceso normalmente incluye:

Síntesis de péptidos en fase sólida (SPPS): Este método implica la adición gradual de aminoácidos protegidos a una cadena peptídica unida a una resina.

Escisión y desprotección: El péptido se escinde de la resina y se desprotege para producir el péptido libre.

Acoplamiento con AFC: El péptido se acopla entonces con 7-amino-4-trifluorometilcumarina para formar el producto final

Análisis De Reacciones Químicas

Ac-VDVAD-AFC (sal de trifluoroacetato) principalmente experimenta reacciones de escisión enzimática:

Escisión enzimática: La caspasa-2 escinde el enlace peptídico entre el ácido aspártico y el grupo AFC, liberando el AFC fluorescente.

Detección de fluorescencia: El AFC liberado se puede detectar y cuantificar utilizando espectroscopia de fluorescencia

Aplicaciones Científicas De Investigación

Apoptosis Studies

- Quantification of Caspase Activity : Ac-VDVAD-AFC is commonly utilized to measure caspase-2 activity during apoptosis. This quantification helps elucidate the timing and extent of apoptotic signaling in response to various stimuli.

- Drug Screening : The substrate can be employed in high-throughput screening assays to identify compounds that modulate apoptotic pathways by either activating or inhibiting caspase activity.

Cancer Research

- Understanding Tumor Biology : Researchers use this compound to study how cancer cells evade apoptosis, which is a hallmark of cancer progression. By analyzing caspase activity, scientists can identify potential therapeutic targets.

- Evaluating Chemotherapeutic Efficacy : The substrate aids in assessing the effectiveness of chemotherapeutic agents by measuring induced apoptosis in cancer cell lines.

Neurodegenerative Disease Models

- Investigating Cell Death Mechanisms : In models of neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound helps determine the role of caspases in neuronal cell death, providing insights into disease pathology.

- Therapeutic Development : By understanding how caspases contribute to neurodegeneration, researchers can develop targeted therapies aimed at modulating these pathways.

Alzheimer’s Disease

A study demonstrated that increased levels of caspase-2 activity were observed in neuronal cultures exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. Using this compound, researchers quantified the activation of caspase-2 and correlated it with neuronal cell death, suggesting potential therapeutic interventions targeting this pathway .

Cancer Therapeutics

In a recent investigation involving various cancer cell lines treated with a novel chemotherapeutic agent, researchers employed this compound to monitor caspase activation. The results indicated that the agent significantly increased caspase-2 activity compared to untreated controls, leading to enhanced apoptosis and reduced tumor growth in xenograft models .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Apoptosis Studies | Quantification of caspase activity | Enables real-time monitoring of apoptosis |

| Cancer Research | Evaluating drug efficacy | Identifies potential therapeutic targets |

| Neurodegenerative Diseases | Investigating mechanisms of cell death | Correlates caspase activity with disease pathology |

Mecanismo De Acción

El mecanismo de acción de Ac-VDVAD-AFC (sal de trifluoroacetato) implica su escisión por la caspasa-2. La caspasa-2 reconoce y se une a la secuencia peptídica, escindendo el enlace entre el ácido aspártico y el grupo AFC. Esta escisión libera el AFC fluorescente, que se puede cuantificar para medir la actividad de la caspasa-2. El blanco molecular es la caspasa-2, y la vía implica la activación de la caspasa-2 y la escisión posterior del sustrato .

Comparación Con Compuestos Similares

Ac-VDVAD-AFC (sal de trifluoroacetato) es único debido a su reconocimiento específico por la caspasa-2 y la liberación de un grupo AFC altamente fluorescente. Compuestos similares incluyen:

Ac-DEVD-AFC: Un sustrato fluorogénico para la caspasa-3.

Ac-IETD-AFC: Un sustrato fluorogénico para la caspasa-8.

Ac-LEHD-AFC: Un sustrato fluorogénico para la caspasa-9.

Ac-VDVAD-pNA: Un sustrato colorimétrico para la caspasa-2, que libera p-nitroanilida en lugar de AFC

Estos compuestos difieren en sus secuencias peptídicas y en las caspasas específicas a las que se dirigen, pero todos sirven como herramientas para estudiar la actividad de la caspasa en varios procesos biológicos.

Actividad Biológica

Ac-VDVAD-AFC is a fluorogenic peptide substrate widely used in biochemical research to study the activity of caspases, particularly caspase-2. Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. Understanding the biological activity of this compound is crucial for elucidating the mechanisms of apoptosis and developing therapeutic strategies for diseases involving dysregulated apoptosis, such as cancer.

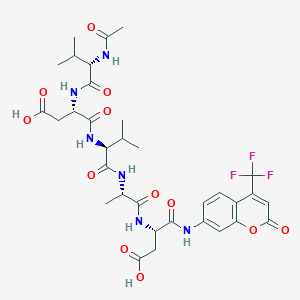

Chemical Structure and Properties

This compound is a peptide with the following structure:

- Sequence : Ac-V-D-V-A-D-AFC

- Molecular Weight : Approximately 500 Da

- Fluorophore : AFC (7-amino-4-trifluoromethylcoumarin), which emits fluorescence upon cleavage by caspases.

The acetylated form (Ac-) enhances the peptide's stability and membrane permeability, making it suitable for cellular assays.

Caspase Specificity

This compound specifically targets caspase-2 and displays some activity towards caspase-3. The specificity and efficiency of this compound have been quantitatively assessed in various studies.

Kinetic Parameters

A study reported the kinetic parameters for this compound when cleaved by caspase-2:

| Substrate | (μM) | (s) | (sμM) |

|---|---|---|---|

| This compound | 25 | 0.60 | 0.024 |

| Ac-ADVAD-AFC | 150 | 0.81 | 0.0055 |

| Ac-DVAD-AFC | 92 | 0.12 | 0.0013 |

These results indicate that this compound exhibits the highest catalytic efficiency among the tested substrates, emphasizing its utility in studying caspase-2 activity .

Inhibition Studies

Inhibition constants (IC50) for various analogs of this compound have also been evaluated:

| Inhibitor | IC50 (nM) | Relative Activity |

|---|---|---|

| Ac-VDVAD-CHO | 25 | 1.00 (defined) |

| Ac-ADVAD-CHO | 110 | 0.23 |

| Ac-DVAD-CHO | 710 | 0.035 |

These findings suggest that modifications to the P5 residue significantly affect substrate binding and enzyme turnover rates, highlighting the importance of structural integrity in substrate design .

Cancer Research

This compound is utilized to investigate apoptotic pathways in cancer cells. Its ability to measure caspase activity allows researchers to assess how different treatments induce apoptosis in tumor cells. For instance, studies have demonstrated that compounds inducing oxidative stress can activate caspase pathways, leading to increased cleavage of this compound, thereby promoting apoptosis .

Neurobiology

Research has shown that this compound can also be employed in neurobiology to study neuronal apoptosis, particularly in conditions such as Alzheimer's disease where caspase activation is implicated . The substrate's specificity for caspase-2 makes it particularly relevant for understanding neurodegenerative processes.

Study on Apoptosis Induction

In a notable case study, researchers examined the effects of serum deprivation on neuronal cells using this compound as a substrate to measure caspase activity. They found that caspase-2 activity decreased significantly within the first hours of serum deprivation, suggesting a potential regulatory role for this enzyme in neuronal survival during stress conditions .

Comparative Analysis with Other Substrates

A comparative analysis involving multiple fluorogenic substrates revealed that while Ac-DEVD-AFC primarily measures caspase-3 activity, this compound provides insights into caspase-2 dynamics, which are crucial for understanding specific apoptotic pathways . This differentiation underscores the importance of selecting appropriate substrates based on the specific caspases being studied.

Q & A

Basic Research Questions

Q. What is the standard protocol for quantifying caspase-2 activity using Ac-VDVAD-AFC in vitro?

this compound is cleaved by caspase-2, releasing the fluorescent AFC moiety. To quantify activity:

- Step 1 : Prepare cell lysates from treated samples (e.g., cells exposed to DNA damage or oxidative stress).

- Step 2 : Incubate lysates with this compound (typically 50–100 μM) in caspase assay buffer (pH 7.4, containing DTT and EDTA).

- Step 3 : Measure fluorescence (excitation: 400 nm; emission: 505 nm) over 60–120 minutes using a fluorometer.

- Controls : Include caspase-2 inhibitors (e.g., Z-VDVAD-FMK) and inactive lysates to validate specificity .

Q. How does this compound distinguish caspase-2 from caspase-3-like activity?

While this compound is primarily designed for caspase-2, caspase-3 may exhibit low-level cleavage due to structural similarities. To differentiate:

- Use selective inhibitors (e.g., Z-DEVD-FMK for caspase-3).

- Validate results via western blotting for caspase-2 activation (e.g., cleaved caspase-2 fragments) .

Q. What are the key applications of this compound in biomedical research?

Beyond apoptosis studies, this compound is used in:

- Tumor biology : Assessing chemotherapeutic efficacy by measuring caspase-2 activation in cancer cell lines.

- Neurobiology : Investigating neuronal death pathways in neurodegenerative models.

- Immunology : Monitoring immune cell apoptosis during inflammation .

Advanced Research Questions

Q. How can researchers address contradictory data when this compound shows activity in caspase-2 knockout models?

Contradictions may arise from off-target cleavage by other proteases (e.g., calpains) or atypical caspases. Mitigation strategies include:

- Parallel assays : Use orthogonal methods like immunoblotting or activity-based probes.

- Protease profiling : Screen lysates with broad-spectrum protease inhibitors (e.g., E64 for calpains).

- Genetic validation : Confirm results in caspase-2-deficient cell lines .

Q. What experimental conditions optimize this compound sensitivity in low-activity caspase-2 scenarios?

- Substrate concentration : Titrate this compound (10–200 μM) to balance signal-to-noise ratios.

- Reaction time : Extend incubation to 180 minutes for low-activity samples.

- Enhancers : Add CHAPS detergent (0.1%) to improve substrate permeability in membrane-rich lysates .

Q. How does this compound’s fluorogenic design impact FRET-based apoptosis studies?

this compound’s AFC release generates a fluorescence signal proportional to caspase-2 activity, enabling real-time kinetic analysis. However, overlapping emission spectra with other fluorophores (e.g., GFP) may require spectral unmixing or single-dye experimental designs .

Q. What are the limitations of this compound in studying non-canonical caspase-2 activation pathways?

Caspase-2 activation via PIDDosome formation in DNA damage responses may require complementary assays (e.g., co-immunoprecipitation of RAIDD/PIDD), as this compound only measures enzymatic activity, not upstream complex assembly .

Q. Methodological Considerations

Q. How should researchers validate this compound specificity in heterogeneous tissue samples?

- Fractionation : Isolate cytoplasmic fractions to reduce interference from lysosomal proteases.

- Inhibitor panels : Pre-treat samples with caspase-2-specific and pan-caspase inhibitors (e.g., Q-VD-OPh).

- Mass spectrometry : Confirm AFC release correlates with caspase-2 peptide cleavage signatures .

Q. What statistical approaches are recommended for analyzing time-dependent this compound fluorescence data?

- Non-linear regression : Fit fluorescence curves to Michaelis-Menten kinetics to calculate and .

- ANOVA with post-hoc tests : Compare activity across treatment groups, adjusting for multiple comparisons (e.g., Tukey’s test) .

Q. Data Interpretation and Reporting

Q. How to reconcile discrepancies between this compound activity and apoptotic markers (e.g., Annexin V)?

Caspase-2 may execute non-apoptotic functions (e.g., cell cycle arrest). Use multi-parametric assays (e.g., flow cytometry with Annexin V and caspase-2 activation probes) to contextualize results .

Q. Tables

Table 1 : Key Parameters for this compound Caspase-2 Assays

| Parameter | Recommended Value | Reference |

|---|---|---|

| Substrate Concentration | 50–100 μM | |

| Incubation Time | 60–120 minutes | |

| Excitation/Emission | 400 nm / 505 nm | |

| Inhibitor Control | Z-VDVAD-FMK (10 μM) |

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47)/t15-,20-,21-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQMJQIAIFEZJR-OIOUIRQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41F3N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.